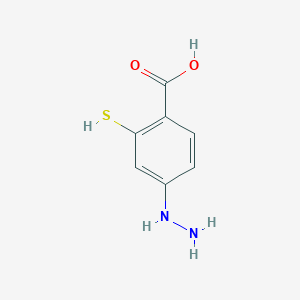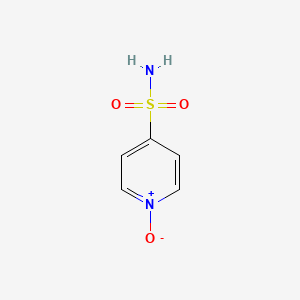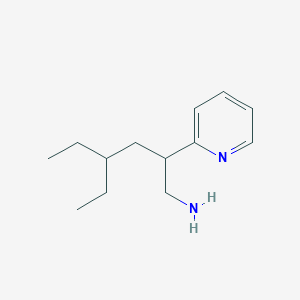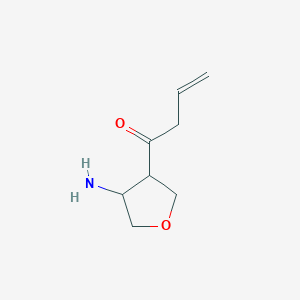
1-(4-Aminooxolan-3-yl)but-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminooxolan-3-yl)but-3-en-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features an oxolane ring substituted with an amino group and a butenone chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)but-3-en-1-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Butenone Chain: The butenone chain can be attached through aldol condensation reactions involving aldehydes and ketones.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminooxolan-3-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone chain to a butanol chain.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminooxolan-3-yl)but-3-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application .
Comparación Con Compuestos Similares
1-(4-Hydroxyoxolan-3-yl)but-3-en-1-one: Similar structure but with a hydroxyl group instead of an amino group.
1-(4-Methyloxolan-3-yl)but-3-en-1-one: Similar structure but with a methyl group instead of an amino group.
Uniqueness: 1-(4-Aminooxolan-3-yl)but-3-en-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-(4-aminooxolan-3-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h2,6-7H,1,3-5,9H2 |
Clave InChI |
CJSRDFIFVPHABC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)C1COCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





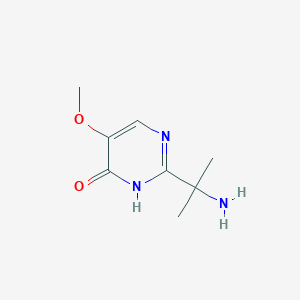
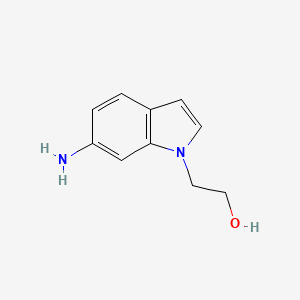
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
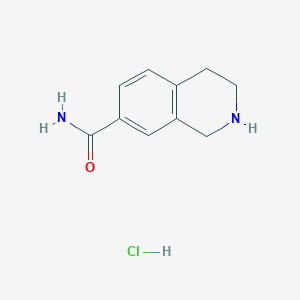
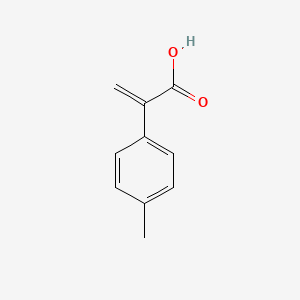
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)

